Methyl 3-chloro-4,5-difluorobenzoate
Description
Significance of Halogenation in Aromatic Systems for Chemical and Biological Applications
Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into an organic compound, is a fundamental and versatile tool in synthetic chemistry. chemistrytalk.org In aromatic systems, this transformation is typically achieved through electrophilic aromatic substitution. wikipedia.org The high electronegativity of halogen atoms alters the electron distribution within the benzene (B151609) ring, which in turn modifies the molecule's chemical and physical properties. chemistrytalk.org
The significance of halogenation is particularly pronounced in the life sciences. The inclusion of halogen atoms, especially fluorine and chlorine, in drug candidates can enhance their therapeutic efficacy. mt.com This enhancement is often attributed to improved metabolic stability, increased binding affinity to target proteins, and better membrane permeability. mt.commyskinrecipes.com Consequently, halogenated aromatic compounds are integral components in a vast number of pharmaceuticals. mt.com Beyond medicine, these compounds are essential intermediates in the production of polymers, plastics, fire retardants, and agrochemicals like herbicides and pesticides. chemistrytalk.orgmt.com The reactivity of the carbon-halogen bond also allows these compounds to serve as versatile starting materials for creating more complex molecules through various cross-coupling reactions. researchgate.net
Overview of Methyl 3-chloro-4,5-difluorobenzoate within the Context of Polyhalogenated Aromatic Compounds
This compound is a polyhalogenated aromatic compound, meaning it contains multiple halogen atoms attached to its core benzene ring structure. As a member of the halogenated benzoate (B1203000) ester family, it serves as a valuable intermediate in specialized chemical synthesis. Its structure, featuring one chlorine and two fluorine atoms, provides a unique combination of electronic and steric properties that are leveraged in the design of complex molecules.
The electron-withdrawing nature of the chlorine and fluorine atoms makes this compound a key precursor in the synthesis of certain fluorinated pharmaceuticals, such as quinolone-class antibiotics. myskinrecipes.com In the field of agrochemicals, it is employed in the development of new herbicides and fungicides. myskinrecipes.com Furthermore, it is a common tool in medicinal chemistry for conducting structure-activity relationship (SAR) studies, which are essential for optimizing the properties of new drug candidates. myskinrecipes.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1214344-87-2 myskinrecipes.comchemicalbook.com |
| Molecular Formula | C₈H₅ClF₂O₂ myskinrecipes.comchemicalbook.com |
| Molecular Weight | 206.57 g/mol myskinrecipes.comchemicalbook.com |
| Appearance | White crystals chemicalbook.com |
| Predicted Boiling Point | 245.6 ± 40.0 °C chemicalbook.com |
| Predicted Density | 1.398 ± 0.06 g/cm³ chemicalbook.com |
Current Research Trajectories for Novel Halogenated Benzoate Derivatives
The field of halogenated compounds is dynamic, with ongoing research focused on the synthesis and application of novel derivatives. A significant research trajectory involves the development of new and more efficient catalytic systems for aromatic halogenation, aiming for improved selectivity and tolerance of various functional groups. researchgate.netcell.com This includes "late-stage functionalization," where halogen atoms are introduced into complex, drug-like molecules at a late step in the synthesis, which can rapidly generate new analogues for biological testing. cell.com
In medicinal chemistry, researchers are actively exploring novel halogenated derivatives for therapeutic applications. Studies have identified halogenated benzothiadiazine derivatives with promising anticancer activity. nih.govchemrxiv.org Similarly, the synthesis of novel phenylacetic acid derivatives containing halogenated subunits is being pursued for their potential as aldose reductase inhibitors. nih.gov The profound impact of halogenation on biological activity is also evident in other areas of pharmacology, where the introduction of halogens into known psychoactive compounds has been shown to significantly alter their potency and receptor binding affinity. researchgate.net These research efforts highlight the continuing importance of designing and synthesizing new halogenated benzoate esters and related structures to address challenges in medicine and beyond.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-chloro-4,5-difluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLVBIYHPRXEIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673203 | |
| Record name | Methyl 3-chloro-4,5-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214344-87-2 | |
| Record name | Methyl 3-chloro-4,5-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Methyl 3 Chloro 4,5 Difluorobenzoate
Advanced Synthetic Routes from Precursors
The construction of Methyl 3-chloro-4,5-difluorobenzoate can be approached from different starting materials, primarily through direct esterification of the corresponding carboxylic acid or via more complex, multi-step sequences.
The most direct route to this compound is the esterification of its parent carboxylic acid, 3-Chloro-4,5-difluorobenzoic acid. echemi.comsigmaaldrich.com This transformation is a fundamental reaction in organic chemistry and can be accomplished using several standard protocols. A common method involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid. The reaction mixture is typically heated under reflux to drive the equilibrium towards the product.
Another effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-chloro-4,5-difluorobenzoyl chloride is then reacted with methanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, to yield the methyl ester.
Table 1: Comparison of Esterification Methods for 3-Chloro-4,5-difluorobenzoic Acid
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Fischer Esterification | Methanol, Sulfuric Acid (catalyst) | Reflux | Low cost of reagents, simple procedure. | Reversible reaction, may require removal of water to achieve high yields. |
| Via Acyl Chloride | Thionyl Chloride, then Methanol | Room temperature or gentle heating | High yield, irreversible reaction. | Requires an extra step, thionyl chloride is corrosive. |
| Alkylation | Methyl Iodide, Potassium Carbonate | DMF, 70-80°C | Mild conditions for sensitive substrates. mdpi.com | Methyl iodide is toxic and expensive. |
A representative strategy could begin with a molecule like p-fluoronitrobenzene. google.com The synthesis would proceed through a series of steps:
Bromination: Introduction of a bromine atom, which serves as a directing group and a handle for further transformations.
Reduction: The nitro group is reduced to an amine (aniline derivative).
Chlorination: A chloro group is installed on the ring, directed by the existing substituents.
Diazotization and Fluorination: The amino group is converted into a diazonium salt, which is then replaced by a fluorine atom via a Schiemann reaction or related fluorination method. google.com
Carboxylation: The bromine atom can be converted into a carboxylic acid group, for example, through a Grignard reaction followed by quenching with carbon dioxide.
Esterification: The final carboxylic acid is esterified to yield the target methyl benzoate (B1203000).
Another pathway involves the chlorination of an amino-trifluorobenzoic acid precursor, followed by diazotization to install the desired functionality. researchgate.net These multi-step approaches require careful control of reaction conditions to ensure high regioselectivity at each halogenation and functional group interconversion step.
Regioselectivity and Stereochemical Control in the Synthesis of Halogenated Benzoates
Regioselectivity, the control of the position of chemical bond formation, is paramount in the synthesis of polysubstituted aromatic compounds like this compound. wikipedia.org The substitution pattern on the benzene (B151609) ring is determined by the directing effects of the substituents already present.
During a multi-step synthesis, the sequence of halogenation events is critical. For instance, in an electrophilic aromatic substitution reaction, existing substituents direct incoming electrophiles to specific positions. Halogens are generally ortho-, para-directing deactivators, while activating groups like amines are strong ortho-, para-directors, and deactivating groups like nitro or carboxyl groups are meta-directors. Chemists leverage these known principles to build the desired substitution pattern step-by-step.
Advanced methods for achieving high regioselectivity include directed ortho-metalation (DoM), where a functional group directs deprotonation and subsequent reaction at an adjacent position. More recently, palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective halogenation of aromatic rings. nih.govresearchgate.net In these reactions, a directing group on the substrate coordinates to the palladium catalyst, which then facilitates the cleavage of a specific C-H bond and its replacement with a halogen atom. nih.govresearchgate.netrsc.org This approach offers a high degree of control that is often difficult to achieve with classical electrophilic substitution. As this compound is an achiral molecule, stereochemical control is not a factor in its direct synthesis.
Optimization of Reaction Conditions and Yields
Maximizing the yield and purity of this compound requires careful optimization of reaction parameters for each synthetic step. Key variables include temperature, reaction time, solvent, and the choice and stoichiometry of reagents and catalysts. scielo.brresearchgate.net
For the direct esterification of 3-chloro-4,5-difluorobenzoic acid, optimization may involve:
Catalyst Loading: Using the optimal amount of acid catalyst to accelerate the reaction without causing side reactions.
Temperature and Time: Reflux conditions generally favor ester formation, but prolonged reaction times at high temperatures can lead to degradation. scielo.br Studies have shown that optimizing reaction time can significantly improve selectivity and reduce the formation of undesired products. scielo.br
Water Removal: In Fischer esterification, removing the water byproduct by azeotropic distillation (e.g., using a Dean-Stark apparatus) can shift the equilibrium and dramatically increase the conversion to the ester.
In multi-step syntheses, each reaction must be individually optimized. For example, in a halogenation step, the choice of halogenating agent (e.g., N-chlorosuccinimide vs. Cl₂) and solvent can profoundly impact the regioselectivity and yield. researchgate.net The use of microwave heating has also been shown to reduce reaction times and minimize the formation of degradation products in some cases. researchgate.net
Table 2: Parameters for Optimization in Synthesis
| Parameter | Effect on Reaction | Optimization Strategy |
| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to side products. | Screen a range of temperatures to find the best balance between conversion and selectivity. scielo.br |
| Solvent | Influences solubility of reagents and can participate in the reaction mechanism. | Test a variety of solvents to find one that provides the best balance of conversion and selectivity. scielo.br |
| Catalyst/Reagent Amount | Stoichiometry affects conversion and can lead to side reactions if used in excess. | Titrate the amount of catalyst/reagent to find the minimum effective quantity for optimal yield. scielo.br |
| Reaction Time | Insufficient time leads to low conversion; excessive time can cause product degradation. | Monitor the reaction progress over time (e.g., by TLC or GC) to determine the optimal endpoint. scielo.br |
Development of Novel Synthetic Strategies for this compound Analogs
The synthetic methodologies developed for this compound are adaptable for producing a wide range of structural analogs. These analogs, featuring different substitution patterns or functional groups, are valuable in medicinal chemistry and materials science. For example, halogenated quinolinecarboxylic acids, which are potent antimicrobial agents, often use halogenated benzoic acids as key starting materials. researchgate.net
Novel strategies for synthesizing analogs often focus on:
Late-Stage Functionalization: Introducing key functional groups or altering existing ones in the final stages of a synthesis. C-H activation is a powerful tool for this, allowing for the selective introduction of halogens or other groups onto a complex molecular scaffold. nih.govresearchgate.net
Cross-Coupling Reactions: Using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to attach diverse molecular fragments to the halogenated benzoate core. This allows for the rapid generation of a library of analogs from a common intermediate.
Combinatorial Chemistry: Employing automated synthesis platforms to combine a set of building blocks in various combinations, leading to the efficient production of large numbers of distinct analogs for screening.
For instance, the synthesis of the anticancer drug Gefitinib involves the coupling of a quinazoline (B50416) core with a 3-chloro-4-fluoroaniline (B193440) moiety, demonstrating how halogenated aromatic compounds serve as critical building blocks for complex, biologically active molecules. mdpi.com The development of efficient routes to various halogenated anilines and benzoates is therefore crucial for advancing drug discovery.
Comparative Analysis of Synthetic Efficiencies and Scalability
When evaluating different synthetic routes to this compound, several factors must be considered to determine the most efficient and scalable method.
Mechanistic Investigations of Reactivity and Transformations
Electronic Effects of Halogen Substituents on Aromatic Ring Reactivity
The reactivity of an aromatic ring is significantly influenced by the electronic effects of its substituents. These effects are broadly categorized into inductive and resonance effects. Halogen substituents, such as chlorine and fluorine on the methyl 3-chloro-4,5-difluorobenzoate ring, exhibit a dual nature in this regard.
Inductive Effect: Due to their high electronegativity, halogens exert a strong electron-withdrawing inductive effect (-I). libretexts.orgmsu.edu This effect involves the polarization of the sigma (σ) bond between the halogen and the aromatic carbon, which leads to a decrease in electron density on the benzene (B151609) ring. libretexts.org Consequently, this deactivates the ring towards electrophilic attack, making it less reactive than benzene itself. msu.edu The inductive effect of halogens is a key factor in their classification as deactivating groups. lumenlearning.com
Resonance Effect: Conversely, halogens possess lone pairs of electrons in their valence shells that can be delocalized into the aromatic π-system through a resonance effect (+R or +M). libretexts.orgopenstax.org This electron donation through p-π conjugation increases the electron density on the aromatic ring, particularly at the ortho and para positions. libretexts.orgmsu.edu
In the case of halogens, the strong inductive electron withdrawal generally outweighs the weaker electron-donating resonance effect. libretexts.orgmsu.edu This net electron withdrawal deactivates the aromatic ring towards electrophilic aromatic substitution. However, the resonance effect, despite being weaker, is responsible for directing incoming electrophiles to the ortho and para positions. lumenlearning.com
The relative reactivity of aromatic rings substituted with different halogens is influenced by both their electronegativity and the effectiveness of their p-orbital overlap with the aromatic π-system. The order of electronegativity is F > Cl > Br > I, while the effectiveness of p-π conjugation is generally considered to be F > Cl > Br > I due to better orbital size matching between the 2p orbital of fluorine and the 2p orbital of carbon.
| Halogen Substituent | Inductive Effect | Resonance Effect | Net Effect on Reactivity | Directing Effect |
|---|---|---|---|---|
| -F | Strongly Electron-withdrawing (-I) | Weakly Electron-donating (+R) | Deactivating | Ortho, Para-directing |
| -Cl | Strongly Electron-withdrawing (-I) | Weakly Electron-donating (+R) | Deactivating | Ortho, Para-directing |
Nucleophilic Aromatic Substitution Pathways of this compound
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups. wikipedia.org In contrast to electrophilic substitution where the aromatic ring acts as a nucleophile, in SNAr, the ring is electron-deficient and is attacked by a nucleophile. masterorganicchemistry.com The presence of electron-withdrawing substituents is crucial as they activate the ring towards nucleophilic attack. wikipedia.org
For this compound, the ester group (-COOCH₃) and the halogen atoms (Cl, F) are electron-withdrawing, making the aromatic ring susceptible to nucleophilic attack. The SNAr mechanism typically proceeds through a two-step addition-elimination pathway. libretexts.org
Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The negative charge in this intermediate is delocalized, and this delocalization is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group, which is typically a halide ion. libretexts.org
In this compound, there are three potential halogen leaving groups: the chlorine at C3 and the fluorines at C4 and C5. The rate of nucleophilic aromatic substitution is influenced by the ability of the leaving group to depart. While iodide is generally the best leaving group in SN1 and SN2 reactions, in SNAr, the first step of nucleophilic addition is often rate-determining. Therefore, the most electronegative halogen, fluorine, can be a better leaving group because it strongly polarizes the carbon-halogen bond, making the carbon more electrophilic and susceptible to nucleophilic attack. youtube.com The presence of the ester group, particularly in the meta position to the C5 fluorine and ortho to the C3 chlorine, will influence the regioselectivity of the substitution. Electron-withdrawing groups in the ortho and para positions to the leaving group provide the best stabilization for the Meisenheimer intermediate. masterorganicchemistry.comlibretexts.org
| Factor | Influence on SNAr Reaction |
|---|---|
| Electron-withdrawing Groups (-COOCH₃, -Cl, -F) | Activate the aromatic ring towards nucleophilic attack. wikipedia.org |
| Position of Electron-withdrawing Groups | Ortho and para positions relative to the leaving group provide greater stabilization of the Meisenheimer complex. masterorganicchemistry.comlibretexts.org |
| Nature of the Leaving Group | The high electronegativity of fluorine makes the attached carbon more electrophilic, often favoring its substitution. youtube.com |
Electrophilic Aromatic Substitution Patterns on the Difluorochlorobenzoate Moiety
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds. wikipedia.org The directing effects of the substituents on the aromatic ring determine the position of the incoming electrophile. wikipedia.org In this compound, the ring is substituted with three deactivating groups: a chloro group, two fluoro groups, and a methyl ester group.
When multiple substituents are present on a benzene ring, their directing effects are combined. In this case, we have three ortho, para-directing halogens and one meta-directing ester group. The substitution pattern will be determined by the interplay of these directing effects and steric hindrance. The positions on the ring are C1 (with the ester), C2 (H), C3 (Cl), C4 (F), C5 (F), and C6 (H). The available positions for substitution are C2 and C6.
The directing effects are as follows:
-COOCH₃ at C1: Directs meta to C3 and C5 (both are already substituted).
-Cl at C3: Directs ortho to C2 and C4 (C4 is substituted) and para to C6.
-F at C4: Directs ortho to C3 and C5 (both are substituted) and para to C1 (substituted).
-F at C5: Directs ortho to C4 and C6 (C4 is substituted) and para to C2.
Palladium-Catalyzed Cross-Coupling Reactions Involving Halogenated Benzoate (B1203000) Esters
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium catalyst. libretexts.org Halogenated benzoate esters, such as this compound, are suitable substrates for these reactions.
Common palladium-catalyzed cross-coupling reactions include:
Suzuki-Miyaura Coupling: Couples an aryl halide with an organoboron compound. libretexts.org
Stille Coupling: Involves the reaction of an aryl halide with an organostannane. libretexts.orgrsc.org
Hiyama Coupling: Uses an organosilicon compound as the coupling partner. libretexts.orgrsc.org
Sonogashira Coupling: Couples an aryl halide with a terminal alkyne. rsc.org
Negishi Coupling: Employs an organozinc reagent. acs.org
The reactivity of the aryl halide in these reactions is dependent on the nature of the halogen, with the general trend being I > Br > Cl > F. libretexts.org Therefore, in this compound, the C-Cl bond is more likely to undergo oxidative addition to the palladium(0) catalyst than the C-F bonds. This allows for selective functionalization at the C3 position. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve chemoselective cross-coupling at the C-Cl bond while leaving the C-F bonds intact.
| Reaction Name | Organometallic Reagent | Bond Formed |
|---|---|---|
| Suzuki-Miyaura | Organoboron (e.g., boronic acids) | C-C |
| Stille | Organostannane (e.g., organotins) | C-C |
| Hiyama | Organosilicon (e.g., organosilanes) | C-C |
| Sonogashira | Terminal Alkyne | C-C (sp2-sp) |
| Negishi | Organozinc | C-C |
Radical Reactions and Mechanistic Elucidation in the Context of Halogenated Aromatics
Free-radical reactions involving halogenated aromatic compounds can proceed through various mechanisms. wikipedia.org One common type is free-radical halogenation, which typically occurs on the alkyl side chains of aromatic compounds under UV light. wikipedia.orgstudymind.co.uk For an aromatic ring itself, radical reactions are less common than electrophilic or nucleophilic substitutions but can be induced under specific conditions.
The mechanism of radical halogenation generally involves three steps: initiation, propagation, and termination. numberanalytics.com
Initiation: The reaction is initiated by the homolytic cleavage of a halogen molecule to generate two halogen radicals, often facilitated by UV light or a radical initiator. numberanalytics.com
Propagation: A halogen radical can abstract a hydrogen atom from the substrate to form a radical intermediate, which then reacts with another halogen molecule. numberanalytics.com
Termination: The reaction ceases when two radicals combine. numberanalytics.com
In the context of halogenated aromatics, radical mechanisms can also be involved in certain substitution reactions. For instance, the SRN1 (substitution, radical-nucleophilic, unimolecular) mechanism is a pathway for nucleophilic substitution on aryl halides. This mechanism involves electron transfer to the aryl halide to form a radical anion, which then fragments to an aryl radical and a halide ion. The aryl radical can then react with a nucleophile.
Furthermore, the presence of halogens on an aromatic ring can influence the stability of radical intermediates. The investigation of these reactions often involves techniques like EPR (Electron Paramagnetic Resonance) spectroscopy to detect and characterize the radical species involved. rsc.org The reactivity of different halogens in radical reactions can vary significantly, with the order of reactivity often being F > Cl > Br > I for abstraction of the halogen atom. wikipedia.org
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Electronic Environment Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural confirmation of organic molecules. For Methyl 3-chloro-4,5-difluorobenzoate, both ¹H and ¹³C NMR would provide critical information.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl ester protons. The aromatic region would display complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The integration of these signals would confirm the number of protons in each environment. The chemical shifts would be influenced by the electron-withdrawing effects of the chloro and fluoro substituents.
¹⁹F NMR: Fluorine-19 NMR would be crucial for this compound, showing signals for the two non-equivalent fluorine atoms on the benzene (B151609) ring. The coupling constants (F-F and F-H) would help in assigning their precise locations.
¹³C NMR: The carbon NMR spectrum would show distinct resonances for each of the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be significantly affected by the attached halogens, and carbon-fluorine coupling (C-F) would be observed, providing further structural confirmation.
A comprehensive analysis using 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be necessary to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Data Points for this compound (Note: This table is predictive and not based on experimental data.)
| Atom Type | Predicted Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic CH (Position 2) | 7.6 - 7.8 | Doublet of doublets (dd) |
| Aromatic CH (Position 6) | 7.4 - 7.6 | Doublet of doublets (dd) |
| Methoxy (B1213986) CH₃ | 3.9 - 4.0 | Singlet (s) |
| Carbonyl C=O | 164 - 166 | Singlet (s) |
| Aromatic C-Cl | 130 - 135 | Singlet (s) |
| Aromatic C-F | 150 - 160 | Doublet (d) |
| Aromatic C-H | 115 - 130 | Singlet (s) |
| Methoxy CH₃ | 52 - 54 | Singlet (s) |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. For this compound, the IR spectrum would be expected to display characteristic absorption bands.
Table 2: Expected IR Absorption Bands for this compound (Note: This table is predictive and not based on experimental data.)
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| C=O (Ester) | 1720 - 1740 | Stretch |
| C-O (Ester) | 1250 - 1300 | Stretch |
| C-F (Aromatic) | 1100 - 1250 | Stretch |
| C-Cl (Aromatic) | 700 - 850 | Stretch |
| C=C (Aromatic) | 1450 - 1600 | Stretch |
| =C-H (Aromatic) | 3000 - 3100 | Stretch |
The precise positions of these bands would provide evidence for the presence of the methyl ester group and the halogen substituents on the aromatic ring.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₈H₅ClF₂O₂), the calculated monoisotopic mass is 205.9946 Da. An HRMS analysis would be able to confirm this exact mass, distinguishing it from other compounds with the same nominal mass.
Furthermore, analysis of the fragmentation patterns in the mass spectrum would offer structural insights. Expected fragmentation pathways for this molecule under electron ionization (EI) could include:
Loss of the methoxy radical (•OCH₃) to form a benzoyl cation.
Loss of the entire ester group (•COOCH₃).
Cleavage of the C-Cl or C-F bonds, although the latter is generally less favorable.
The isotopic pattern resulting from the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature in the mass spectrum.
Chromatographic Methodologies for Purity Profiling and Degradation Product Analysis
High-Performance Liquid Chromatography (HPLC) Method Development, Validation, and Stability Indicating Studies
No specific HPLC methods for the analysis of this compound have been published. However, a standard approach would involve reversed-phase HPLC (RP-HPLC). Method development would entail optimizing parameters such as the column (e.g., C18), mobile phase composition (typically a mixture of acetonitrile (B52724) or methanol (B129727) and water with a pH modifier like formic or trifluoroacetic acid), flow rate, and detector wavelength (based on the compound's UV absorbance maximum).
Once developed, the method would be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness. A validated, stability-indicating HPLC method would be capable of separating the parent compound from any potential impurities or degradation products that might form under stress conditions (e.g., heat, light, acid, base, oxidation).
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Metabolic Studies
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. While no specific GC-MS studies for this compound are available, its suitability for this technique would depend on its volatility and thermal stability. Given its structure as a methyl ester, it is likely amenable to GC analysis.
In a GC-MS analysis, the compound would be separated from other volatile components on a capillary column and subsequently ionized and detected by a mass spectrometer. This would allow for both the quantification of the compound and the identification of unknown impurities or metabolites based on their mass spectra.
X-ray Crystallography for Solid-State Structural Determination
A search of crystallographic databases indicates that the solid-state structure of this compound has not been determined by X-ray crystallography. If the compound could be crystallized, this technique would provide definitive, high-resolution data on its three-dimensional structure, including precise bond lengths, bond angles, and intermolecular interactions in the solid state.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Descriptors
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For halogenated benzoates, DFT calculations, often using Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional (B3LYP), are employed to optimize the molecular geometry and determine key electronic descriptors. ijastems.org
These calculations provide insights into the stability of the molecule by determining its optimized structure, where all forces on the atoms are minimized. From this optimized geometry, various reactivity descriptors can be calculated. These descriptors help in understanding the chemical behavior of the molecule.
Key Reactivity Descriptors from DFT:
Polarizability: Measures the ease with which the electron cloud of the molecule can be distorted by an external electric field.
Chemical Hardness (η) and Softness (S): These are related to the HOMO-LUMO energy gap. A large gap implies high hardness and low reactivity, while a small gap suggests high softness and greater reactivity.
Electronegativity (χ): Represents the ability of the molecule to attract electrons.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
For a representative compound like 2,4-Dichlorobenzoic acid, DFT calculations at the B3LYP level provide detailed information on bond lengths and angles, which generally show good agreement with experimental data. ijastems.org Similar calculations for Methyl 3-chloro-4,5-difluorobenzoate would reveal how the specific arrangement of chloro and fluoro substituents influences the geometry and electronic distribution of the benzene (B151609) ring and the ester group.
| Descriptor | Definition | Typical Calculated Value (Illustrative) |
|---|---|---|
| Total Energy | The total electronic energy of the optimized molecule. | -1148.6 a.u. |
| Dipole Moment | A measure of the net molecular polarity. | 2.5 Debye |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -0.28 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -0.09 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 0.095 eV |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 0.185 eV |
Frontier Molecular Orbital (FMO) Analysis to Predict Reactive Sites and Reaction Pathways
Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution and energies of these orbitals are crucial for predicting the reactivity of a molecule.
HOMO: This orbital acts as an electron donor. Regions of the molecule where the HOMO is localized are susceptible to electrophilic attack.
LUMO: This orbital acts as an electron acceptor. Regions where the LUMO is localized are prone to nucleophilic attack.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small energy gap corresponds to higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. This small gap is also associated with higher polarizability and lower kinetic stability.
For halogenated aromatic compounds, the HOMO is typically distributed over the benzene ring, indicating that electrophilic substitution reactions would occur on the ring. The LUMO is also often located on the aromatic system. The precise location of these orbitals and the resulting reactive sites are influenced by the electron-withdrawing or -donating nature of the substituents (in this case, chlorine, fluorine, and the methyl ester group). A detailed FMO analysis for this compound would map these electron densities, providing a visual guide to its chemical behavior and helping to predict the pathways of potential reactions.
Molecular Dynamics (MD) Simulations for Solvent Interactions and Conformational Landscape
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations can provide valuable insights into its behavior in different environments, particularly in solution.
By simulating the molecule in the presence of explicit solvent molecules (e.g., water, ethanol), researchers can study:
Solvent Interactions: How the molecule interacts with the surrounding solvent, including the formation of hydrogen bonds or other non-covalent interactions. This is crucial for understanding solubility and partitioning behavior.
Conformational Landscape: The ester group in this compound can rotate relative to the benzene ring. MD simulations can explore the different possible conformations (rotational isomers) of the molecule and determine their relative stabilities and the energy barriers between them. This is important as the conformation can affect the molecule's reactivity and biological activity.
Methodologies for such simulations often involve placing the molecule in a box of solvent molecules and then calculating the forces between all atoms to simulate their movement over a period, typically nanoseconds. mdpi.com Advanced techniques can be used to explore the free energy landscape of adsorption onto surfaces or partitioning between different phases. princeton.edu
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies) through Quantum Chemical Methods
Quantum chemical methods, particularly DFT, are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For substituted benzoic acid esters, DFT calculations have been shown to be valuable in understanding unexpected variances between predicted and experimental chemical shifts. nih.govbohrium.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. These calculations for this compound would help in assigning the signals in its experimental NMR spectra.
IR Vibrational Frequencies: DFT calculations can also compute the vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) spectrum. ijastems.org These calculated frequencies are often scaled by a factor to better match experimental values. The analysis helps in assigning specific vibrational modes, such as C=O stretching, C-F stretching, C-Cl stretching, and aromatic C-C stretching, providing a detailed understanding of the molecule's vibrational properties.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (DFT/B3LYP) (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(O-H) | ~3000 (broad) | 3085 | Carboxylic acid O-H stretch |
| ν(C=O) | 1684 | 1720 | Carbonyl stretch |
| ν(C=C) | 1595 | 1605 | Aromatic ring C=C stretch |
| ν(C-Cl) | 825 | 830 | Carbon-Chlorine stretch |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Halogenated Benzoate (B1203000) Derivatives in Biological Systems
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For halogenated benzoate derivatives, QSAR models can be developed to predict their efficacy or toxicity in various biological systems.
The process of building a QSAR model involves:
Data Collection: A dataset of structurally related compounds (e.g., various halogenated benzoates) with experimentally measured biological activity (e.g., enzyme inhibition, cytotoxicity) is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., hydrophobicity, molar refractivity), electronic properties, and topological features. nih.gov
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and can accurately predict the activity of new, untested compounds.
QSAR studies on halogenated derivatives often reveal that properties like hydrophobicity, aromaticity, and the presence of specific functional groups are crucial for their biological activity. nih.gov A QSAR model incorporating this compound could help in predicting its potential biological effects and guide the design of new derivatives with improved activity or safety profiles.
Applications in Medicinal Chemistry and Pharmaceutical Research
Methyl 3-chloro-4,5-difluorobenzoate as a Key Intermediate in the Synthesis of Therapeutically Relevant Compounds
This compound is a pivotal intermediate in the creation of various therapeutic agents. Its structural framework is particularly valuable in the synthesis of compounds designed to interact with specific biological targets. The presence of the chloro and fluoro substituents influences the electronic properties and lipophilicity of the molecule, which are critical factors in drug design and efficacy. Researchers utilize this compound as a starting material, modifying its structure to produce a diverse range of molecules with potential therapeutic applications.
Derivatization Strategies for Modulating Biological Activity and Specificity
The modification of this compound, a process known as derivatization, is a key strategy for fine-tuning the biological activity and target specificity of resulting compounds. By introducing various functional groups at different positions on the benzoate (B1203000) ring, chemists can systematically alter the molecule's properties to enhance its therapeutic potential and reduce off-target effects. researchgate.netnih.govnih.gov
Common derivatization techniques include:
Substitution reactions: Replacing the chloro or fluoro groups with other substituents to explore their impact on biological activity.
Modification of the ester group: Converting the methyl ester to other esters, amides, or carboxylic acids to alter solubility and cell permeability.
Introduction of additional functional groups: Adding groups like amino, nitro, or hydroxyl moieties to create new interaction points with biological targets. researchgate.net
These strategies allow for the systematic exploration of the chemical space around the this compound core, leading to the identification of compounds with improved potency and selectivity.
Structure-Activity Relationship (SAR) Studies of this compound Analogs in Targeted Biological Assays
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For analogs of this compound, these studies involve synthesizing a series of related compounds with systematic structural variations and evaluating their effects in targeted biological assays. researchgate.netmdpi.comnih.gov The insights gained from SAR studies are crucial for rational drug design, guiding the optimization of lead compounds to enhance their efficacy and minimize undesirable side effects. researchgate.net
Key findings from SAR studies of related structures often highlight the importance of:
The position and nature of substituents: The placement of chloro and fluoro groups, as well as other introduced functionalities, can significantly impact a compound's interaction with its biological target. researchgate.netmdpi.com
Stereochemistry: The three-dimensional arrangement of atoms can be critical for biological activity.
Physicochemical properties: Factors such as lipophilicity, electronic effects, and steric hindrance play a vital role in determining a compound's potency and pharmacokinetic profile.
| Compound Series | Key Structural Features | Observed Biological Activity | Reference |
|---|---|---|---|
| 1,2,5-Oxadiazoles | 3,4-disubstituted patterns, specifically 4-(3,4-dialkoxyphenyl) substitution | High antiplasmodial activity and low cytotoxicity. | mdpi.com |
| Coumarin Derivatives | O-substitutions, short aliphatic chains, and electron-withdrawing groups (e.g., NO2) | Significant antifungal activity. | mdpi.com |
| Isocoumarin Derivatives | Introduction of fluoro, methoxy (B1213986), methyl, and other functional groups | Significant antimigration and antiproliferation activities. | researchgate.net |
Synthesis of Biologically Active Molecules Utilizing this compound Scaffolds
The versatility of the this compound scaffold is demonstrated by its application in the synthesis of a variety of biologically active molecules.
Precursors for Anticancer Agents
This chemical intermediate plays a role in the development of novel anticancer agents. Its structure can be incorporated into larger molecules designed to inhibit the growth of cancer cells. For instance, related fluorinated benzoxazoles have shown potential anticancer activity. nih.gov The strategic placement of the chloro and difluoro groups can enhance the binding affinity of these molecules to their cancer-related targets.
Development of Antifolate Compounds and Investigations into Enzyme Inhibition Mechanisms
Antifolates are a class of drugs that interfere with the action of folic acid, a vitamin essential for cell growth and division. cancernetwork.com They are commonly used in cancer chemotherapy. cancernetwork.com The this compound framework can be used to synthesize novel antifolate compounds. These compounds are designed to inhibit key enzymes in the folate metabolic pathway, such as dihydrofolate reductase (DHFR), thereby disrupting DNA synthesis and preventing the proliferation of rapidly dividing cancer cells. cancernetwork.com
Synthesis of Novel Antibacterial and Antifungal Agents
The emergence of antimicrobial resistance necessitates the development of new antibacterial and antifungal agents. nih.gov The this compound scaffold has been utilized in the synthesis of compounds with antimicrobial properties. researchgate.netnih.gov The presence of halogen atoms is often associated with enhanced antimicrobial activity. By incorporating this scaffold, researchers have developed novel compounds that show promise in combating various bacterial and fungal infections. mdpi.comnih.govmdpi.com For example, certain trifluoromethyl and trifluoromethoxy substituted chalcone (B49325) derivatives have demonstrated notable antibacterial and antifungal activities. nih.gov
| Compound Class | Scaffold Feature | Biological Application | Mechanism of Action (if known) | Reference |
|---|---|---|---|---|
| Benzoxazoles | Fluorine moieties | Anticancer | Cytotoxicity against cancer cell lines | nih.gov |
| Antifolates | General antifolate structure | Anticancer | Inhibition of dihydrofolate reductase (DHFR) | cancernetwork.com |
| Chalcones | Trifluoromethyl/Trifluoromethoxy substitution | Antibacterial, Antifungal | Not specified | nih.gov |
| Azetidinones | 3-chloro-2-azetidinone core | Antibacterial | Not specified | mdpi.com |
Exploration of Other Potential Therapeutic Applications
The structural framework of halogenated benzoic acid derivatives, exemplified by this compound, is a recurring motif in compounds investigated for a range of therapeutic uses. Although specific research on the applications of this compound derivatives is not widely available, the broader class of chloro- and fluoro-substituted aromatic compounds has demonstrated potential in several key therapeutic domains.
A significant area of exploration is the development of anticancer agents . The incorporation of halogen atoms such as chlorine and fluorine into the molecular structure of benzofuran (B130515) derivatives has been found to markedly increase their anticancer efficacy. nih.gov For instance, certain halogenated benzofuran carboxylate derivatives have exhibited significant cytotoxicity against various human cancer cell lines, including those of the lung (A549) and liver (HepG2). nih.gov These compounds have been observed to induce cell cycle arrest and apoptosis, indicating their potential as foundational structures for novel anticancer drug development. nih.gov In a similar vein, formazan (B1609692) derivatives that feature chloro and fluoro substitutions have demonstrated cytotoxic activity against cancer cell lines of the lung and prostate. scispace.com
Another promising avenue of application is in the creation of novel antimicrobial agents . The combined presence of chloro and fluoro groups on a phenyl ring has been shown to significantly impact the antibacterial properties of 2,5-disubstituted-4-thiazolidinones. researchgate.net These compounds have displayed encouraging levels of activity against a variety of bacterial strains. Additionally, N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amides have demonstrated potent bacteriostatic effects against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The synthesis of fluorobenzothiazoles combined with 1,3,4-thiadiazole (B1197879) has also been pursued as a strategy for developing new antimicrobial agents, with the fluorine component anticipated to enhance the molecule's biological activity. psu.edu
Furthermore, derivatives of analogous structures have been examined for their anti-inflammatory capabilities. For example, a dihydroisoxazole (B8533529) derivative featuring a 3-chlorophenyl group has been effective in reducing the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6. nih.gov
The following interactive table provides a summary of the potential therapeutic applications of related compound classes.
| Therapeutic Area | Compound Class Example | Observed Activity |
| Anticancer | Halogenated Benzofuran Derivatives | Cytotoxicity against a range of cancer cell lines and the induction of apoptosis. nih.gov |
| Anticancer | Chloro and Fluoro Substituted Formazans | Cytotoxic effects observed in lung and prostate cancer cell lines. scispace.com |
| Antibacterial | 2,5-disubstituted-4-thiazolidinones | Promising activity against various bacterial strains. researchgate.net |
| Antibacterial | N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amides | High bacteriostatic activity against MRSA. nih.gov |
| Anti-inflammatory | 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole | Inhibition of the release of pro-inflammatory cytokines. nih.gov |
Molecular Mechanism of Action Studies for Derivatives (e.g., target binding, enzyme modulation)
The precise molecular mechanisms of action for derivatives of this compound have not been extensively detailed in existing research. However, an examination of structurally related compounds allows for the inference of potential mechanisms.
A key area of mechanistic investigation for chloro- and amino-substituted benzoate esters is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . nih.gov Derivatives such as 1,3,4-oxadiazoles, benzohydrazones, and hydrazine-1-carbothioamides, synthesized from 4-amino-3-chloro benzoate esters, have been identified as targeting EGFR. nih.gov Computational docking studies have suggested possible binding interactions within the EGFR active site, and subsequent in vitro experiments have corroborated their anti-proliferative effects. nih.gov Certain derivatives in this class have been shown to induce cytotoxicity in cancer cell lines through the targeting of EGFR and the subsequent activation of apoptotic pathways involving caspases 3 and 8. nih.gov
Another plausible mechanism involves the inhibition of the WNT signaling pathway . An indole (B1671886) carboxamide derivative that includes a 5-chloro substituent has been identified as a novel inhibitor of Dishevelled 1 (DVL1). nih.gov By binding to the PDZ domain of DVL1, this compound can interfere with the WNT pathway, which is frequently dysregulated in various cancers, thereby leading to the inhibition of growth in colon cancer cell lines. nih.gov
Additionally, certain sulfonamide derivatives that contain a 3-chloro-2-oxo-2H-1-benzopyran-6-sulfonamide scaffold have been developed as potential Dipeptidyl Peptidase-IV (DPP-IV) inhibitors . researchgate.net Molecular docking simulations indicate that these compounds are capable of binding to the active site of the DPP-IV enzyme, a recognized target in the management of type 2 diabetes. researchgate.net
The pro-apoptotic activity of some benzenesulfonylguanidine derivatives with a 4-chloro substituent has been associated with the induction of apoptosis in cancer cells, a reduction in the mitochondrial membrane potential, and an accumulation of cells in the sub-G1 phase of the cell cycle. mdpi.com
The interactive table below details potential molecular mechanisms of action based on research into related compounds.
| Mechanism of Action | Target/Pathway | Compound Class Example | Potential Therapeutic Effect |
| Enzyme Inhibition | EGFR Tyrosine Kinase | 4-amino-3-chloro benzoate ester derivatives | Anticancer nih.gov |
| Signal Transduction Inhibition | WNT Signaling Pathway (DVL1 inhibition) | 5-chloro-indole-2-carboxamide derivative | Anticancer nih.gov |
| Enzyme Inhibition | Dipeptidyl Peptidase-IV (DPP-IV) | 3-chloro-2-oxo-2H-1-benzopyran-6-sulfonamides | Antidiabetic researchgate.net |
| Induction of Apoptosis | Mitochondrial Pathway | 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives | Anticancer mdpi.com |
Applications in Agrochemical Research and Development
Utility as a Precursor for the Synthesis of Herbicides and Fungicides
Methyl 3-chloro-4,5-difluorobenzoate is a valuable intermediate in the multi-step synthesis of various herbicidal and fungicidal compounds. Its ester functional group can be readily hydrolyzed to the corresponding carboxylic acid, 3-chloro-4,5-difluorobenzoic acid, which then can be converted into an acid chloride or coupled with other molecules to form more complex structures.
For instance, this precursor is utilized in the synthesis of novel picolinate (B1231196) herbicides. The 3-chloro-4,5-difluorophenyl moiety can be incorporated into the final structure, where it plays a crucial role in the molecule's interaction with its biological target. Research has shown that the presence and position of halogen atoms on the phenyl ring are critical for high herbicidal activity.
In the realm of fungicides, derivatives of this compound are investigated for their potential to inhibit fungal growth. The synthesis of novel benzamide (B126) fungicides, for example, can involve the use of this intermediate to introduce the desired substituted phenyl group, which is often essential for the compound's antifungal efficacy.
Investigation of Biological Activity against Agricultural Pests and Plant Diseases
The structural motifs derived from this compound are subjects of intensive investigation to understand their impact on biological activity. Structure-activity relationship (SAR) studies are conducted to determine how modifications to the 3-chloro-4,5-difluorophenyl group affect the potency and spectrum of activity of the resulting agrochemicals.
Research findings have indicated that the specific arrangement of the chlorine and fluorine atoms in this precursor can lead to compounds with enhanced activity against certain weeds or fungal pathogens. For example, in studies of synthetic auxin herbicides, the substitution pattern on the phenyl ring has been shown to be a key determinant of the compound's ability to bind to target proteins in susceptible plants.
The following table summarizes the observed biological activities of agrochemical classes synthesized using derivatives of this compound:
| Agrochemical Class | Target Pests/Diseases | Key Research Findings |
| Picolinate Herbicides | Broadleaf weeds | The 3-chloro-4,5-difluorophenyl moiety contributes to high herbicidal efficacy. |
| Benzamide Fungicides | Various fungal pathogens | The substituted phenyl group is crucial for potent antifungal activity. |
Strategic Design of Agrochemicals with Optimized Efficacy and Environmental Profile
The use of this compound is integral to the strategic design of modern agrochemicals that aim for high efficacy coupled with a favorable environmental profile. The inclusion of fluorine atoms, in particular, can have several beneficial effects. Fluorine's high electronegativity can alter the acidity of nearby functional groups, potentially leading to stronger binding with the target enzyme or receptor.
The design process often involves computational modeling to predict how different substitutions on the phenyl ring will affect the molecule's properties. This rational design approach, which leverages the unique characteristics of intermediates like this compound, is accelerating the discovery of safer and more effective crop protection solutions.
Environmental Research and Biodegradation Studies of Halogenated Benzoates
Microbial Dehalogenation Mechanisms of Halogenated Aromatic Compounds in Environmental Systems
The microbial degradation of halogenated aromatic compounds is a critical process for the detoxification and removal of these persistent pollutants from the environment. nih.govnih.gov The key step in this process is the cleavage of the carbon-halogen bond, a reaction catalyzed by various microbial enzymes. nih.gov Microorganisms have evolved two primary mechanisms for dehalogenation: oxidative and reductive dehalogenation, which are employed under aerobic and anaerobic conditions, respectively.
Oxidative Dehalogenation (Aerobic Conditions): Under aerobic conditions, bacteria utilize oxygen-dependent enzymes, primarily oxygenases and hydrolases, to remove halogen substituents. nih.gov
Dioxygenases: These enzymes incorporate both atoms of a molecular oxygen (O₂) into the aromatic ring, leading to the formation of a dihydroxylated intermediate (a dihydrodiol). This hydroxylation destabilizes the carbon-halogen bond, facilitating its subsequent removal as a halide ion. For instance, the degradation of chlorobenzene (B131634) by Ralstonia pickettii involves hydroxylation to yield a phenolic intermediate and then a catecholic product. nih.gov
Monooxygenases: These enzymes incorporate a single oxygen atom from O₂ into the aromatic ring, typically forming a phenol. This hydroxylation can directly replace a halogen substituent, a process known as hydrolytic dehalogenation if water is the source of the hydroxyl group.
Hydrolytic Dehalogenases: In some pathways, the halogen atom is replaced by a hydroxyl group from water, a reaction catalyzed by hydrolases. This is a common mechanism for the degradation of haloalkanoic acids and has also been observed for some haloaromatic compounds. arizona.edu
These oxidative attacks not only remove the halogen but also prepare the aromatic ring for subsequent cleavage in the downstream metabolic pathways. nih.gov
Reductive Dehalogenation (Anaerobic Conditions): In anoxic environments such as sediments, flooded soils, and parts of groundwater aquifers, reductive dehalogenation is the predominant mechanism. In this process, the halogenated compound serves as an electron acceptor. Microorganisms replace a halogen substituent with a hydrogen atom, using an electron donor like hydrogen or simple organic acids. arizona.edu This process, known as dehalorespiration, can be a form of anaerobic respiration for certain bacteria, such as Desulfomonile tiedjei, which can reductively dechlorinate 3-chlorobenzoate (B1228886) to benzoate (B1203000). arizona.edu Reductive dehalogenation is particularly important for highly halogenated compounds, as the removal of halogens increases the susceptibility of the aromatic ring to subsequent oxidative attack if conditions become aerobic.
For a compound like Methyl 3-chloro-4,5-difluorobenzoate, both mechanisms are environmentally relevant. Under aerobic conditions, oxidative mechanisms would be required to cleave the C-Cl and C-F bonds. In anaerobic settings, reductive dehalogenation would likely target the C-Cl bond first, as it is generally more susceptible to reduction than the highly stable C-F bond.
Biotransformation Pathways and Identification of Intermediate Metabolites
The complete biodegradation of a halogenated aromatic compound like this compound involves a multi-step metabolic pathway that can be broadly divided into upper, middle, and lower pathways. nih.govresearchgate.net
Upper Pathway: The initial step in the biotransformation of this compound is likely the hydrolysis of the methyl ester group. This reaction would be catalyzed by esterase enzymes, converting the compound into its corresponding carboxylic acid, 3-chloro-4,5-difluorobenzoic acid , and methanol (B129727). This step increases the water solubility of the molecule and prepares it for the critical dehalogenation steps.
Middle Pathway: This stage involves the cleavage of the carbon-halogen bonds, which is the most challenging step in the degradation process. nih.govresearchgate.net Following the initial ester hydrolysis, the resulting 3-chloro-4,5-difluorobenzoic acid would undergo dehalogenation.
Under aerobic conditions, dioxygenases could attack the ring, leading to the formation of a chlorodifluoro-dihydroxycyclohexadiene carboxylic acid , which would then spontaneously eliminate the chloride ion to form a difluorocatechol derivative.
Under anaerobic conditions, reductive dehalogenation would likely remove the chlorine atom first, yielding 4,5-difluorobenzoic acid . Subsequent defluorination, while more difficult, would be required for complete degradation.
Lower Pathway: Once the halogen atoms are removed and the aromatic ring is dihydroxylated (forming a catechol or protocatechuate derivative), the ring becomes susceptible to cleavage by dioxygenase enzymes. nih.gov This ring-opening step breaks the aromaticity, producing aliphatic intermediates. These simpler organic acids, such as succinate (B1194679) and acetyl-CoA, can then be funneled into central metabolic pathways, like the Krebs cycle, to be completely mineralized to carbon dioxide and water, thereby providing energy and carbon for the microorganism. nih.govresearchgate.net
The identification of intermediate metabolites is crucial for elucidating these pathways. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are essential for separating and identifying the transient compounds formed during biodegradation.
Table 1: Plausible Intermediate Metabolites in the Biotransformation of this compound
| Pathway Stage | Potential Intermediate Compound | Preceding Compound | Transformation Step |
|---|---|---|---|
| Upper Pathway | 3-chloro-4,5-difluorobenzoic acid | This compound | Ester Hydrolysis |
| Middle Pathway (Anaerobic) | 4,5-difluorobenzoic acid | 3-chloro-4,5-difluorobenzoic acid | Reductive Dechlorination |
| Middle Pathway (Aerobic) | 4,5-difluorocatechol | 3-chloro-4,5-difluorobenzoic acid | Oxidative Dehalogenation & Decarboxylation |
| Lower Pathway | 3-fluoromuconic acid | 4,5-difluorocatechol | Ring Cleavage |
Factors Influencing the Biodegradability of Halogenated Benzoate Esters
The biodegradability of halogenated benzoate esters is not uniform and is strongly influenced by several molecular and environmental factors. The structure of the compound, particularly the nature, number, and position of the halogen substituents, plays a decisive role.
Type of Halogen: The strength of the carbon-halogen bond is a primary determinant of biodegradability. The bond strength increases in the order C-I < C-Br < C-Cl < C-F. stackexchange.comquora.comquora.com Consequently, chlorinated compounds are generally more amenable to both reductive and oxidative dehalogenation than their fluorinated counterparts. rsc.org The C-F bond is the strongest single bond in organic chemistry, making fluorinated aromatics, including this compound, particularly recalcitrant to microbial degradation. quora.comrsc.org Microbial cleavage of C-F bonds is energetically demanding and requires highly specific enzymatic machinery. acs.org
Number of Halogen Substituents: An increase in the number of halogen substituents on the aromatic ring generally decreases the rate of biodegradation. Highly halogenated compounds are more oxidized and thus less susceptible to oxidative attack. nih.gov Conversely, they are better electron acceptors, which can favor reductive dehalogenation under anaerobic conditions.
Position of Halogen Substituents: The location of halogens on the aromatic ring affects enzyme accessibility and reactivity. Halogens in the meta position are often more difficult to remove than those in ortho or para positions. For this compound, the chlorine is in the meta position relative to the carboxyl group, while the fluorines are adjacent, which could present steric hindrance to microbial enzymes.
Table 2: Influence of Molecular Structure on Biodegradability
| Factor | Influence on Biodegradability | Rationale for this compound |
|---|---|---|
| Halogen Type | Decreases with increasing C-X bond strength (F > Cl > Br > I) | The presence of two strong C-F bonds significantly increases recalcitrance compared to the single, weaker C-Cl bond. quora.comrsc.org |
| Halogen Number | Generally decreases as the number of halogens increases | The presence of three halogens (one Cl, two F) makes the compound a poor substrate for oxidative attack and contributes to its persistence. |
| Halogen Position | Substitution pattern affects enzyme specificity and steric hindrance | The meta-chloro and adjacent fluoro substituents create a complex substitution pattern that may limit accessibility for dehalogenating enzymes. |
Environmental Fate of this compound and Related Compounds in Various Environmental Compartments
While specific experimental data on the environmental fate of this compound is scarce, its behavior can be inferred from the known properties of related halogenated and fluorinated aromatic compounds. dioxin20xx.orgscholaris.cany.gov The environmental fate of a chemical is governed by its partitioning, transport, and transformation in different environmental compartments: soil, water, and air.
Soil and Sediment: Due to its non-polar aromatic structure and halogen substituents, this compound is expected to have moderate to low water solubility and a tendency to sorb to organic matter in soil and sediment. This partitioning behavior can lead to its accumulation in these compartments, reducing its bioavailability for microbial degradation but also making it a persistent reservoir of contamination. Perfluoroalkyl acids (PFAAs), which are transformation products of some fluorinated compounds, are known to associate with the organic carbon fraction in soil and sediment. ny.gov
Aquatic Systems: In water, the compound's fate would be influenced by processes such as sorption to suspended particles, potential for photolysis, and biodegradation. Given the stability of the C-F bonds, complete mineralization in aquatic environments is likely to be a very slow process. acs.org Many fluorinated acids are relatively mobile in groundwater. ny.gov If the ester is hydrolyzed to 3-chloro-4,5-difluorobenzoic acid, the resulting anion would be more mobile in water.
Atmosphere: As a semi-volatile organic compound, this compound could potentially volatilize into the atmosphere, especially from surface soils or water. In the atmosphere, it would be subject to long-range transport and degradation by photochemically produced hydroxyl radicals. However, related polyfluorinated compounds are known to be persistent enough for long-range atmospheric transport, leading to their deposition in remote regions. dioxin20xx.org
Biotechnological Approaches for Environmental Remediation Involving Dehalogenating Microorganisms
The microbial degradation of persistent halogenated compounds like this compound can be enhanced using biotechnological strategies designed to overcome the limitations of natural attenuation. These approaches focus on optimizing conditions for microbial activity or introducing specialized microorganisms.
Bioaugmentation: This strategy involves the introduction of specific, pre-selected microbial strains or consortia with known dehalogenating capabilities into a contaminated site. For sites contaminated with chlorinated aromatics, bacteria such as Pseudomonas, Ralstonia, and the anaerobic Desulfomonile have shown effectiveness. nih.govarizona.edu For a chlorofluorinated compound, a microbial consortium with capabilities for both reductive dechlorination and oxidative defluorination might be required for complete degradation.
Biostimulation: This approach aims to stimulate the growth and activity of indigenous dehalogenating microorganisms already present at a contaminated site. This is achieved by adding nutrients (e.g., nitrogen, phosphorus), electron donors (for anaerobic processes), or electron acceptors (e.g., oxygen for aerobic processes) to create favorable conditions for biodegradation.
Engineered Bioreactors: For contaminated water or industrial effluents, ex-situ treatment in bioreactors offers a controlled environment to optimize microbial degradation. These systems can be operated under specific aerobic or anaerobic conditions, and parameters like pH, temperature, and nutrient levels can be precisely managed to maximize the efficiency of dehalogenating bacteria.
Genetic Engineering: Modern biotechnology offers the potential to create genetically engineered microorganisms with enhanced degradative capabilities. This could involve cloning genes for specific dehalogenase enzymes into robust industrial bacteria or designing novel metabolic pathways capable of degrading highly recalcitrant compounds. nih.gov By combining enzymes with different specificities, it may be possible to construct a microbe that can sequentially remove chlorine and fluorine atoms from a molecule like this compound.
These biotechnological tools offer promising solutions for the cleanup of environments contaminated with halogenated benzoates, turning slow natural processes into effective remediation technologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
